molecular formula C18H16O2S2 B13145317 9,10-Anthracenedione, 1,5-bis(ethylthio)- CAS No. 506443-21-6

9,10-Anthracenedione, 1,5-bis(ethylthio)-

Cat. No.: B13145317
CAS No.: 506443-21-6
M. Wt: 328.5 g/mol
InChI Key: PVTDUORSRFHXKE-UHFFFAOYSA-N
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Description

1,5-Bis(ethylthio)anthracene-9,10-dione is an anthracene-based derivative with the molecular formula C18H16O2S2. This compound is part of a broader class of anthracene derivatives known for their interesting photophysical, photochemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation reaction, where ethylthiol is reacted with anthracene-9,10-dione in the presence of a Lewis acid catalyst . The reaction conditions often include an inert atmosphere and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production methods for anthracene derivatives, including 1,5-Bis(ethylthio)anthracene-9,10-dione, often involve large-scale Friedel-Crafts reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(ethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted anthracene derivatives .

Mechanism of Action

The mechanism of action of 1,5-Bis(ethylthio)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(ethylthio)anthracene-9,10-dione is unique due to the presence of ethylthio groups, which enhance its photophysical properties and biological activity. This makes it a valuable compound for both scientific research and industrial applications .

Properties

CAS No.

506443-21-6

Molecular Formula

C18H16O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

1,5-bis(ethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C18H16O2S2/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3

InChI Key

PVTDUORSRFHXKE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCC

Origin of Product

United States

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